molecular formula C25H31N3O2 B2783517 1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-30-5

1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2783517
CAS RN: 878694-30-5
M. Wt: 405.542
InChI Key: GLHBWGKNDPHFIE-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity Assessment

The compound's structural components, similar to those in the study by Colin S. Chen et al. (2008), indicate its potential relevance in evaluating genotoxic effects. The research focused on methyl-tert-butyl ether and benzene derivatives, assessing their DNA-damaging effects through comet assay techniques. Such studies are crucial in understanding the molecular mechanisms of genotoxicity and the role of specific chemical structures in inducing DNA damage, highlighting the importance of evaluating compounds like 1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in similar contexts (Chen et al., 2008).

Protective Groups in Synthesis

Research by H. Osajima et al. (2009) on protecting groups, such as tert-butyl derivatives in synthetic chemistry, showcases the utility of complex molecules in facilitating the synthesis of sensitive compounds. This study underlines the significance of tert-butyl groups in protecting diols, which could be extrapolated to the importance of such protective groups in the synthesis of complex molecules like this compound, emphasizing their role in advancing synthetic methodologies (Osajima et al., 2009).

Advanced Material Synthesis

The work by Xiaoju Li et al. (2012) on cadmium(II) MOFs (Metal-Organic Frameworks) demonstrates the integration of imidazole derivatives in constructing advanced materials. This research highlights the potential of complex organic molecules, similar in structure to this compound, in designing novel MOFs with unique properties, pointing to the broad applicability of such compounds in material science (Li et al., 2012).

Drug Discovery and Molecular Docking

The synthesis and molecular docking studies by E. M. Flefel et al. (2018) on novel pyridine derivatives underscore the significance of complex molecules in drug discovery. These derivatives were evaluated for their antimicrobial and antioxidant activities, illustrating the potential of structurally similar compounds to this compound in developing new therapeutic agents. The study exemplifies how detailed structural analysis and bioactivity assessment can guide the design of new drugs (Flefel et al., 2018).

properties

IUPAC Name

1-tert-butyl-4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-17-10-11-20(14-18(17)2)30-13-12-27-22-9-7-6-8-21(22)26-24(27)19-15-23(29)28(16-19)25(3,4)5/h6-11,14,19H,12-13,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHBWGKNDPHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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